Dimethyl trimethylsilyl phosphite
Overview
Description
Dimethyl trimethylsilyl phosphite is a reagent used in the creation of substituted N-formylaminomethylenediphosphonates and their derivatives .
Synthesis Analysis
The synthesis of Dimethyl (Trimethylsilyl)Phosphite involves mixing a certain amount of Dimethyl Phosphite and Trimethylchlorosilane. The reaction mixture is stirred at room temperature. During the process, hydrogen chloride gas is generated, which escapes after the reaction ends .Molecular Structure Analysis
The molecular formula of Dimethyl trimethylsilyl phosphite is C5H15O3PSi . It has a molecular weight of 182.23 g/mol .Chemical Reactions Analysis
Dimethyl trimethylsilyl phosphite has been used as an efficient multifunctional electrolyte additive for high-voltage lithium cobalt oxide (LiCoO2). Protective films would be formed on the positive electrode and the negative electrode surface by electrochemical redox reactions, and the stability of the positive electrode material–electrolyte interface was highly improved whereas the impedance was decreased .Physical And Chemical Properties Analysis
Dimethyl trimethylsilyl phosphite is a clear colorless liquid . It has a refractive index of 1.410 (lit.) , a boiling point of 36-37 °C/11 mmHg (lit.) , and a density of 0.954 g/mL at 25 °C (lit.) .Scientific Research Applications
Electrolyte Additive for High Voltage Lithium-Ion Batteries
DMTMSP has been used as an efficient multifunctional electrolyte additive for high-voltage lithium cobalt oxide (LiCoO2) batteries . It forms protective films on the positive electrode and the negative electrode surface by electrochemical redox reactions, improving the stability of the positive electrode material–electrolyte interface and decreasing the impedance . The battery exhibited outstanding low-temperature discharge and cycling performances .
Enhancing Electrochemical Performance of High-Voltage Lithium-Ion Batteries
Tris(trimethylsilyl) phosphite (TMSP), a related compound to DMTMSP, is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries . It is oxidized more readily than an electrolyte solvent, is more difficult to be reduced, and exhibits high reactivity with HF .
Preparation of Protected Phosphoamino Acid
DMTMSP may be used in the preparation of protected phosphoamino acid, Fmoc-Abu (PO3Me2)-OH, which is used in Fmoc/solid-phase peptide synthesis .
Preparation of Phosphoenolpyruvate (PEP)
DMTMSP can be used in the preparation of phosphoenolpyruvate (PEP) via trimethylsilylation, bromination, and Perkow reaction .
Preparation of Sialyl Phosphonate
DMTMSP may be used in the preparation of sialyl phosphonate .
Preparation of Sulfonamide Phosphonates
DMTMSP can be used in the preparation of sulfonamide phosphonates .
Mechanism of Action
Safety and Hazards
Dimethyl trimethylsilyl phosphite is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical. It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
dimethyl trimethylsilyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15O3PSi/c1-6-9(7-2)8-10(3,4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMXPTIFAGBDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O3PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189763 | |
Record name | Dimethyl trimethylsilyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl trimethylsilyl phosphite | |
CAS RN |
36198-87-5 | |
Record name | Phosphorous acid, dimethyl trimethylsilyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36198-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl trimethylsilyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036198875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl trimethylsilyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl trimethylsilyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.